molecular formula C15HF25N2O B3043971 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole CAS No. 959584-17-9

3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole

Cat. No.: B3043971
CAS No.: 959584-17-9
M. Wt: 700.14 g/mol
InChI Key: CCKXCKMNOVUDAT-UHFFFAOYSA-N
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Description

3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole is a fluorinated pyrazole derivative. Compounds in this class are known for their unique chemical properties, including high thermal stability, resistance to chemical reactions, and hydrophobicity. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate perfluorinated alkyl halides and pyrazole precursors.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.

    Catalysts: Catalysts such as palladium or copper complexes may be employed to facilitate the coupling reactions.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. Automation and process optimization are key to achieving cost-effective production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorinated alkyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its electron-withdrawing properties.

    Material Science: Incorporated into polymers to enhance thermal and chemical stability.

Biology and Medicine

    Drug Development: Investigated for potential use in pharmaceuticals due to its unique chemical properties.

    Biological Probes: Used in the development of fluorinated probes for imaging and diagnostic applications.

Industry

    Coatings: Applied in coatings to provide resistance to chemicals and extreme temperatures.

    Electronics: Utilized in the production of high-performance electronic components.

Mechanism of Action

The mechanism by which 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole exerts its effects is largely dependent on its chemical structure. The perfluorinated alkyl groups provide hydrophobicity and resistance to degradation, while the pyrazole ring can interact with various molecular targets. These interactions can modulate biological pathways or enhance material properties.

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic Acid (PFOA)
  • Perfluorooctanesulfonic Acid (PFOS)
  • Trifluoromethylpyrazole Derivatives

Uniqueness

Compared to similar compounds, 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(nonafluoropentanoyl)pyrazole offers a unique combination of thermal stability, chemical resistance, and hydrophobicity. These properties make it particularly valuable in applications requiring extreme conditions.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoro-1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15HF25N2O/c16-5(17,8(23,24)10(27,28)11(29,30)13(33,34)15(38,39)40)2-1-3(7(20,21)22)42(41-2)4(43)6(18,19)9(25,26)12(31,32)14(35,36)37/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKXCKMNOVUDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15HF25N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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